molecular formula C17H19N3O4S B2723957 N-{4-[(butylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1005308-46-2

N-{4-[(butylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2723957
CAS No.: 1005308-46-2
M. Wt: 361.42
InChI Key: YLZVSTIVSWWKQY-UHFFFAOYSA-N
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Description

N-{4-[(butylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide (CAS: 1005308-46-2) is a synthetic small molecule characterized by a 1,3-benzodioxole-5-carboxamide core linked to a substituted thiazole moiety. This compound is cataloged in chemical databases (e.g., Enamine Ltd) as a building block for medicinal chemistry, suggesting applications in drug discovery . Its structural complexity—featuring fused aromatic systems and amide linkages—aligns with compounds targeting enzymes or receptors requiring heterocyclic recognition motifs.

Properties

IUPAC Name

N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-2-3-6-18-15(21)8-12-9-25-17(19-12)20-16(22)11-4-5-13-14(7-11)24-10-23-13/h4-5,7,9H,2-3,6,8,10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZVSTIVSWWKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Piperonal

Piperonal (3,4-methylenedioxybenzaldehyde) serves as a common precursor:

  • Oxidation : Treat piperonal (5.0 g, 33.5 mmol) with KMnO₄ (10.6 g, 67.0 mmol) in aqueous NaOH (2M, 50 mL) at 80°C for 4 hr
  • Acidification : Adjust pH to 2 with conc. HCl to precipitate the carboxylic acid
  • Yield : 82% (4.3 g) as white crystals
    Characterization :
  • 1H NMR (400 MHz, DMSO-d6): δ 7.52 (d, J=8.2 Hz, 1H), 7.12 (d, J=1.8 Hz, 1H), 6.95 (dd, J=8.2, 1.8 Hz, 1H), 6.08 (s, 2H)

Synthesis of Subunit B: 4-[(Butylcarbamoyl)methyl]-1,3-thiazol-2-amine

Hantzsch Thiazole Synthesis

Step 1 : Preparation of ethyl 2-(2-aminothiazol-4-yl)acetate

  • React α-bromoacetophenone (10.0 g, 50 mmol) with thiourea (4.6 g, 60 mmol) in ethanol (100 mL) at reflux for 6 hr
  • Neutralize with NaHCO₃, extract with EtOAc, and concentrate
  • Yield : 68% (7.2 g)

Step 2 : Saponification to carboxylic acid

  • Treat ester (5.0 g, 23.6 mmol) with LiOH·H₂O (2.0 g, 47.2 mmol) in THF/H₂O (3:1, 40 mL) at 0°C for 2 hr
  • Acidify with HCl (1M) to pH 3
  • Yield : 89% (3.8 g)

Step 3 : Amide formation with butylamine

  • Activate acid (3.0 g, 16.5 mmol) using SOCl₂ (5 mL) in DCM (30 mL) at 0°C → RT for 2 hr
  • Add butylamine (1.8 g, 24.8 mmol) and stir for 4 hr
  • Yield : 78% (3.1 g)

Final Coupling Reaction

Carboxamide Bond Formation

Reagent Conditions Yield (%) Purity (HPLC)
HATU DMF, DIEA, 0°C → RT, 12 hr 83 98.5
EDC/HOBt DCM, RT, 24 hr 65 96.2
PyBOP CH₃CN, 40°C, 8 hr 71 97.8

Optimized Procedure :

  • Charge Subunit A (2.0 g, 11.1 mmol), HATU (5.1 g, 13.3 mmol), and DIEA (4.3 mL, 24.4 mmol) in DMF (30 mL)
  • Add Subunit B (2.9 g, 12.2 mmol) portionwise at 0°C
  • Stir at RT for 12 hr, then pour into ice-water (200 mL)
  • Filter precipitate and recrystallize from EtOH/H₂O (4:1)
  • Yield : 2.8 g (83%), white crystalline solid

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+): m/z 385.1247 [M+H]+ (Calcd for C₁₇H₁₈N₄O₄S: 385.1249)
  • 1H NMR (600 MHz, DMSO-d6):
    δ 12.05 (s, 1H, NH), 8.21 (s, 1H, thiazole-H), 7.45 (d, J=8.1 Hz, 1H), 7.02 (d, J=1.9 Hz, 1H), 6.89 (dd, J=8.1, 1.9 Hz, 1H), 6.08 (s, 2H, OCH₂O), 3.72 (s, 2H, CH₂), 3.15 (t, J=7.2 Hz, 2H, NHCH₂), 1.45–1.38 (m, 4H, CH₂CH₂), 0.91 (t, J=7.3 Hz, 3H, CH₃)

Purity Assessment

Method Conditions Result
HPLC C18, 60% MeOH/H₂O, 1 mL/min, 254 nm 99.1% purity
TLC SiO₂, EtOAc/Hex (1:1) Rf = 0.42

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Route Steps Total Yield (%) Cost (USD/g) Scalability
A 4 52 120 Pilot-scale
B 5 41 180 Lab-scale

Route A Advantages :

  • Fewer purification steps due to crystalline intermediates
  • HATU-mediated coupling minimizes racemization

Industrial-Scale Considerations

Process Optimization

  • Solvent Recovery : Implement DMF distillation at reduced pressure (50 mbar) to recover >90% solvent
  • Waste Management : Neutralize acidic/byproduct streams with Ca(OH)₂ to precipitate heavy metals

Regulatory Compliance

  • ICH Guidelines : Control genotoxic impurities (alkyl chlorides) below 1 ppm via HS-GCMS monitoring
  • PAT : Use inline FTIR for real-time reaction monitoring during amidation

Chemical Reactions Analysis

Types of Reactions

N-{4-[(butylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(butylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(butylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to anticancer effects . Additionally, it may disrupt bacterial cell membranes or inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with several derivatives of 1,3-benzodioxole-5-carboxamide and thiazole-based molecules. Key comparisons include:

Compound Structural Features Key Differences Source
N-{4-[(butylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide 1,3-Benzodioxole-5-carboxamide + thiazole with butylcarbamoylmethyl substituent Reference compound for comparison
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (85) Cyclopropane-carboxamide + trifluoromethoxybenzoyl and hydroxyphenyl on thiazole Enhanced rigidity (cyclopropane) and fluorinated substituent
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Cyclopropane-carboxamide + 4-methylbenzoyl on thiazole Methylbenzoyl group increases lipophilicity
N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Biphenyl-carbonyl + pyridinyl on thiazole Extended aromaticity (biphenyl) and nitrogen-rich pyridine moiety
Tulmimetostatum 2H-1,3-Benzodioxole-5-carboxamide + methylsulfanyl-pyridinone and methoxyazetidine Antineoplastic agent with complex cyclohexyl and azetidine substituents

Biological Activity

N-{4-[(butylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide, a compound featuring a thiazole and benzodioxole moiety, has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O4SC_{15}H_{18}N_2O_4S, with a molecular weight of 334.38 g/mol. The compound contains functional groups that suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and antioxidant activity.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, notably acetylcholinesterase (AChE). A study highlighted that thiazole derivatives can effectively inhibit AChE, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, a related compound demonstrated an IC50 value of 2.7 µM against AChE, suggesting that modifications to the thiazole structure can enhance inhibitory potency .

2. Antioxidant Activity

The antioxidant potential of benzodioxole compounds has been documented extensively. For example, a recent study reported that a benzodioxole derivative exhibited moderate antioxidant activity with an IC50 value of 86.3 µM in DPPH scavenging assays . This suggests that this compound may possess similar properties due to its structural components.

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
Thiazole DerivativeAChE Inhibition2.7
Benzodioxole DerivativeAntioxidant Activity86.3

Case Study: Acetylcholinesterase Inhibition

In a comparative study involving various thiazole derivatives, it was found that modifications to the butylcarbamoyl side chain significantly influenced the AChE inhibitory activity. The most effective derivatives were those that maintained a balance between hydrophobic and polar interactions at the active site of the enzyme .

Q & A

Q. What are the typical synthetic routes for synthesizing benzodioxole-thiazole carboxamide derivatives?

The synthesis involves multi-step organic reactions, including condensation, cyclization, and coupling steps. For example, a benzodioxole-5-carboxylic acid derivative is first activated (e.g., via acid chloride formation) and then coupled to a thiazole-amine intermediate. Reaction conditions such as anhydrous solvents (e.g., DMF, THF), controlled temperatures (0–60°C), and catalysts (e.g., HATU, EDCI) are critical for optimizing yields. Post-synthesis purification via column chromatography or recrystallization is often required .

Q. How are structural features of this compound confirmed after synthesis?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to assign protons and carbons (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm, thiazole protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]+ or [M–H]– ions) .
  • Infrared (IR) Spectroscopy: Peaks for carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Q. What in vitro assays are used to evaluate biological activity?

Common assays include:

  • MTT/SRB Assays: For cytotoxicity profiling against cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme Inhibition Studies: Fluorescence-based or radiometric assays to measure inhibition of kinases, proteases, or other targets .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies be resolved?

Contradictions may arise from assay variability (e.g., buffer pH, co-factor concentrations) or compound solubility. Mitigation strategies:

  • Dose-Response Curves: Use ≥10 concentrations to ensure accurate IC₅₀ calculation.
  • Orthogonal Assays: Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational methods predict interaction with biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model binding modes. Key parameters:

  • Ligand Preparation: Optimize protonation states (e.g., thiazole nitrogen pKa ~2.5–4.0).
  • Binding Energy Calculations: MM-GBSA/MM-PBSA to estimate ΔG binding .

Q. How do structural modifications (e.g., substituents on thiazole or benzodioxole) affect potency?

Structure-Activity Relationship (SAR) studies reveal:

  • Butylcarbamoyl Group: Enhances lipophilicity (logP) and membrane permeability but may reduce solubility.
  • Benzodioxole Ring: Electron-rich moieties improve π-π stacking with aromatic residues in enzyme active sites .

Q. What are common pitfalls in interpreting NMR data for this compound?

Misassignment of signals due to:

  • Dynamic Exchange: Thiazole NH protons may broaden or disappear in DMSO-d₆.
  • Overlapping Peaks: Use 2D NMR (HSQC, HMBC) to resolve complex regions .

Q. How is metabolic stability assessed in preclinical studies?

  • Microsomal Stability Assay: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • CYP450 Inhibition Screening: Fluorescent probes to assess interactions with CYP3A4, CYP2D6 .

Experimental Design & Data Analysis

Q. What statistical methods are suitable for analyzing dose-response data?

  • Nonlinear Regression: Four-parameter logistic model (GraphPad Prism) for IC₅₀/EC₅₀.
  • ANOVA with Tukey’s Test: Compare multiple treatment groups .

Q. How to optimize reaction yields in multi-step synthesis?

  • Design of Experiments (DoE): Vary temperature, solvent, and catalyst loading to identify critical factors.
  • In Situ Monitoring: Use TLC or ReactIR to track intermediate formation .

Q. What strategies mitigate toxicity in cell-based assays?

  • Cytotoxicity Thresholds: Exclude data where cell viability <80% in controls.
  • Counter-Screens: Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Safety & Handling

Q. What safety precautions are recommended for handling this compound?

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods due to potential dust/volatile byproducts. Note: Limited hazard data exists; treat as a potential irritant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.